4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC14654541
Molecular Formula: C7H8F3IN2
Molecular Weight: 304.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8F3IN2 |
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Molecular Weight | 304.05 g/mol |
IUPAC Name | 4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole |
Standard InChI | InChI=1S/C7H8F3IN2/c1-4-6(11)5(2)13(12-4)3-7(8,9)10/h3H2,1-2H3 |
Standard InChI Key | KFESYPLQCOWEEY-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1CC(F)(F)F)C)I |
Introduction
4-Iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a halogenated pyrazole derivative with a molecular formula of C₇H₈F₃I and a CAS number of 1221439-91-3. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of an iodine atom at the 4-position and a trifluoroethyl group attached to the nitrogen atom at position 1 makes this compound of interest in various scientific applications, particularly in medicinal chemistry due to its potential biological activities.
Synthesis Methods
The synthesis of 4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. Reaction conditions may vary, but refluxing in appropriate solvents like acetic acid is common to facilitate the reaction and improve yields. The purity of synthesized compounds is confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Synthesis Steps:
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Starting Materials: Typically involves pyrazole derivatives and trifluoroethylating agents.
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Reaction Conditions: Refluxing in solvents like acetic acid.
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Purification: NMR and HPLC for purity confirmation.
Chemical Reactions and Mechanisms
4-Iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole participates in various chemical reactions typical for pyrazole derivatives, including nucleophilic substitution. The electron-withdrawing nature of the trifluoroethyl group and the electron-donating effects of the methyl groups on the pyrazole ring influence its reactivity.
Types of Reactions:
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Nucleophilic Substitution: Common due to the presence of iodine.
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Oxidation Reactions: Possible with oxidizing agents like hydrogen peroxide.
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Cross-Coupling Reactions: Facilitated by palladium catalysts.
Biological Activity and Applications
Pyrazoles are known for their diverse pharmacological effects, including anti-inflammatory and analgesic properties. The mechanism of action for 4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole may involve modulation of enzyme activity or interaction with specific receptors in biological systems. Detailed studies often employ in vitro and in vivo assays to determine efficacy and potency.
Potential Applications:
Field | Description |
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Medicinal Chemistry | Potential for drug discovery due to biological activity. |
Materials Science | Possible applications due to unique chemical properties. |
Research and Development | Versatile in various scientific disciplines. |
Comparison with Similar Compounds
4-Iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is distinct from other pyrazole derivatives due to its unique combination of iodine substitution and the trifluoroethyl group. This structural modification influences its reactivity and biological activity compared to similar compounds like 4-iodo-3-methyl-1H-pyrazole and 4-iodo-5-methyl-1H-pyrazole.
Comparison Table:
Compound Name | Structural Features | Similarity |
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4-Iodo-3-methyl-1H-pyrazole | Methyl at 3-position; no trifluoroethyl group | Moderate |
4-Iodo-5-methyl-1H-pyrazole | Methyl at 5-position; no trifluoroethyl group | Moderate |
4-Bromo-3,5-dimethyl-1H-pyrazole | Bromine instead of iodine; similar dimethyl groups | Moderate |
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